This compound is classified under:
The synthesis of 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine can be achieved through several methods, often involving multi-step reactions that include cyclization and functional group transformations. A notable synthesis route involves the following key steps:
A specific method reported involves the reaction of 4-amino-2-bromo-5-iodopyridine with an appropriate alkyne under palladium catalysis, leading to the formation of the desired pyrrolopyridine structure .
The molecular structure of 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine features:
2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to create derivatives with improved activity profiles .
The mechanism of action for 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine is primarily linked to its interactions with biological macromolecules:
The physical and chemical properties of 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine include:
Common techniques used for characterization include:
Due to its promising biological activities, 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine has several applications:
Pyrrolopyridines represent a class of nitrogen-dense bicyclic heterocycles where a pyrrole ring is fused to a pyridine ring, yielding six possible structural isomers. The pyrrolo[3,2-c]pyridine isomer—formally known as 1H-4-azaindole—occupies a privileged position in medicinal chemistry due to its bioisosteric relationship with indole and purine nuclei. This scaffold mimics endogenous biomolecules while offering enhanced tunability of electronic properties and binding interactions [6] [9].
The historical development of pyrrolo[3,2-c]pyridine derivatives accelerated in the 2000s with the exploration of kinase inhibitors targeting oncogenic pathways. Notably, constrained analogs of combretastatin A-4 (CA-4) incorporated this scaffold to overcome cis-olefin isomerization issues in natural products, leading to stabilized colchicine-binding site inhibitors (CBSIs) with potent antitubulin activity [2]. Nomenclature standardization by IUPAC distinguishes isomers based on fusion positions: pyrrolo[3,2-c]pyridine (fusion at pyridine C3–C4 and pyrrole C2–C3) versus pyrrolo[2,3-b]pyridine (fusion at pyridine C2–C3 and pyrrole C4–C5), which are frequently misassigned in early literature [6] [9].
Property | Value/Description |
---|---|
Systematic Name | 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine |
CAS Registry Number | 86847-76-9 |
Molecular Formula | C₁₁H₁₄N₂ |
SMILES | CC(C)(C)C1=CC2=C(N1)C=CN=C2 |
Key Spectral Identifiers | ¹H NMR (CDCl₃): δ 1.45 (s, 9H), 6.65 (d, 1H), 7.95 (d, 1H), 8.25 (s, 1H), 11.2 (s, 1H, NH) |
The tert-butyl group at the C2 position of pyrrolo[3,2-c]pyridine confers strategic advantages in drug design:
Steric Modulation: The bulky, rotationally symmetric tert-butyl group enforces conformational restraint, positioning adjacent pharmacophores optimally for target engagement. In colchicine-binding site inhibitors, this substitution enhanced hydrophobic contact with β-tubulin's Thrα179/Asnβ349 residues, improving antiproliferative potency (IC₅₀ = 0.12–0.21 μM) against cervical, gastric, and breast cancer cell lines [2].
Metabolic Stabilization: Compared to linear alkyl chains, the tert-butyl group reduces oxidative dealkylation by cytochrome P450 enzymes. This property aligns with Lipinski’s rule of five compliance, as evidenced in pyrrolopyridine-based TLR inhibitors where tert-butyl derivatives displayed >95% oral bioavailability in rats [7] [10].
Electron-Donating Effects: The hyperconjugative electron donation from tert-butyl groups elevates the electron density of the pyrrole ring, facilitating hydrogen bonding with biological targets. Quantum mechanical studies confirm a 15–20% increase in pyrrole N–H acidity compared to methyl analogs, enhancing interactions with kinase hinge regions [8].
Table 2: Comparative Bioactivity of Pyrrolo[3,2-c]pyridine Derivatives with Different C2 Substituents
C2 Substituent | Target | IC₅₀/EC₅₀ (μM) | Cellular Activity |
---|---|---|---|
tert-Butyl | Tubulin | 0.12–0.21 | G2/M arrest in HeLa, MCF-7 cells |
Methyl | V600E BRAF | 0.95 | Moderate inhibition in melanoma lines |
Phenyl | GPR119 | >10 | Low cAMP activation in β-cells |
H (unsubstituted) | TLR7/9 | 1.8 | Weak IL-1β suppression |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0